Dihydralazine mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

69467-96-5 |

|---|---|

Molecular Formula |

C9H14N6O3S |

Molecular Weight |

286.31 g/mol |

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid |

InChI |

InChI=1S/C8H10N6.CH4O3S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4) |

InChI Key |

DRFCWYSGNDFNPW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=NN=C2NN)NN |

Origin of Product |

United States |

Foundational & Exploratory

Dihydralazine Mesylate: A Comprehensive Technical Review of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine (B103709) mesylate is a pharmaceutical agent belonging to the hydrazinophthalazine class of drugs, recognized for its antihypertensive properties. It functions as a direct-acting vasodilator, primarily targeting the smooth muscle of arterioles to reduce peripheral resistance and lower blood pressure.[1][2] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of dihydralazine mesylate, compiling essential data for researchers and professionals in drug development.

Chemical Structure and Identification

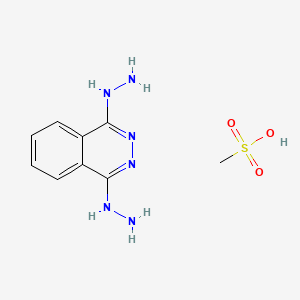

This compound is the methanesulfonate (B1217627) salt of dihydralazine. The core structure consists of a phthalazine (B143731) ring substituted with two hydrazinyl groups.

Chemical Structure of this compound

References

Dihydralazine Mesylate's Core Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a potent vasodilator, has been a cornerstone in the management of hypertension for decades. Its efficacy lies in its direct action on vascular smooth muscle, leading to arteriolar dilation and a subsequent reduction in peripheral resistance. However, the precise molecular mechanisms underpinning this action are multifaceted and have been the subject of extensive research, with several distinct yet potentially interconnected pathways identified. This technical guide provides a comprehensive overview of the current understanding of dihydralazine mesylate's mechanism of action in vascular smooth muscle, with a focus on intracellular calcium modulation, the role of potassium channels, and its interaction with the nitric oxide/cGMP signaling cascade. This document synthesizes key experimental findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core signaling pathways.

Primary Mechanism: Inhibition of Intracellular Calcium Release

A predominant and well-supported mechanism of dihydralazine's vasodilatory effect is its ability to interfere with intracellular calcium (Ca²⁺) signaling within vascular smooth muscle cells (VSMCs).[1][2] Contraction of VSMCs is critically dependent on the elevation of cytosolic Ca²⁺, which binds to calmodulin, activating myosin light chain kinase and initiating the cross-bridge cycling of actin and myosin.[3][4]

Dihydralazine primarily targets the release of Ca²⁺ from the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ store in VSMCs.[2][5][6][7] Specifically, it has been shown to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺.[2][6][8] Agonists such as norepinephrine (B1679862) and angiotensin II bind to G-protein coupled receptors on the VSMC membrane, activating phospholipase C, which in turn generates IP₃. IP₃ then binds to its receptors on the SR, opening Ca²⁺ channels and leading to a surge in cytosolic Ca²⁺. By inhibiting this IP₃-mediated Ca²⁺ release, dihydralazine effectively uncouples receptor activation from the contractile machinery, leading to vasorelaxation.[6]

It is noteworthy that dihydralazine is less effective at inhibiting caffeine-induced Ca²⁺ release, which occurs through a different mechanism involving ryanodine (B192298) receptors.[2] Furthermore, its impact on Ca²⁺ influx through voltage-gated calcium channels in the cell membrane is considered minimal.[9] Some studies also suggest that dihydralazine may inhibit Ca²⁺-dependent ATPase and the phosphorylation of myosin P-light chains, further contributing to its relaxant effect.[10]

Signaling Pathway: Inhibition of IP₃-Induced Calcium Release

Caption: Dihydralazine inhibits IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum.

The Controversial Role of Potassium Channels

The involvement of potassium (K⁺) channels in dihydralazine-induced vasodilation is a subject of ongoing debate, with conflicting findings across different studies and vascular beds.

One line of evidence suggests that dihydralazine opens high-conductance Ca²⁺-activated K⁺ (BKCa) channels in the VSMC membrane.[8][11] The opening of these channels would lead to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane. This hyperpolarization would, in turn, close voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation.[12]

However, other studies have failed to demonstrate an effect of dihydralazine on the membrane potential or K⁺ currents in certain arteries, such as the rabbit aorta and pulmonary artery.[2][5] These conflicting results may be attributable to differences in experimental conditions, the specific vascular beds studied, or the concentrations of dihydralazine used.

Proposed Signaling Pathway: Activation of BKCa Channels

Caption: Proposed mechanism of dihydralazine-induced hyperpolarization via BKCa channel activation.

Interaction with the Nitric Oxide/cGMP Pathway

The role of the endothelium and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway in dihydralazine's action is another area with divergent findings.

Some studies propose that dihydralazine can stimulate the release of NO from endothelial cells.[8][13] NO then diffuses into the underlying VSMCs and activates soluble guanylate cyclase (sGC), which catalyzes the production of cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets that promote vasorelaxation, including a decrease in intracellular Ca²⁺ and desensitization of the contractile apparatus to Ca²⁺.

Conversely, other research indicates that dihydralazine's vasodilatory effect is independent of the endothelium and is not associated with an increase in cGMP levels.[14] One study even reported that dihydralazine could inhibit the cGMP production stimulated by other vasodilators like sodium nitroprusside.[15]

It has also been suggested that at lower, more clinically relevant concentrations, the vasodilatory effects of dihydralazine are primarily dependent on the endothelium and may be mediated by the prostacyclin (PGI₂) pathway rather than the NO pathway.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of dihydralazine.

Table 1: In Vitro Vasodilatory Effects of Dihydralazine

| Parameter | Vessel Type | Species | Value | Reference(s) |

| EC₅₀ | Phenylephrine-constricted mesenteric arteries | Rat (pregnant) | 3.6 ± 0.3 µM | [16] |

| EC₅₀ | Phenylephrine-contracted aorta | Rabbit | 17 µM | [6] |

| pD₂ | K⁺ (20 mM)-induced contraction in coronary arteries | Porcine | 5.38 ± 0.06 | [11] |

| Eₘₐₓ | K⁺ (20 mM)-induced contraction in coronary arteries | Porcine | 85.9 ± 3.6% | [11] |

| Inhibition of BaCl₂ contraction | K⁺-depolarized rat tail artery | Rat | 87% | [9] |

| Inhibition of phasic noradrenaline contraction | Rat tail artery | Rat | 20% | [9] |

Table 2: Hemodynamic Effects of Dihydralazine in Humans

| Parameter | Condition | Dose | Change | Reference(s) |

| Cerebral Blood Flow | Normotensive volunteers | 6.25 mg i.v. | ↑ 16-27% | [17] |

| Cardiac Output | Chronic heart failure | 25 mg i.v. | ↑ from 4.0 to 6.7 L/min | [18] |

| Cardiac Output | Chronic heart failure | 100 mg oral | ↑ from 4.7 to 7.7 L/min | [18] |

| Systemic Vascular Resistance | Chronic heart failure | 25 mg i.v. or 100 mg oral | ↓ by ~50% | [18] |

| Cardiac Index | Essential hypertension | 0.1 mg/kg i.v. | ↑ from 4.040 to 6.423 L/min/m² | [19] |

| Total Peripheral Resistance Index | Essential hypertension | 0.1 mg/kg i.v. | ↓ from 2927 to 1534 10⁵ N.s.m⁻³ | [19] |

| Mean Arterial Blood Pressure | Essential hypertension | 0.1 mg/kg i.v. | ↓ from 125 to 110 mmHg | [19] |

| Heart Rate | Essential hypertension | 0.1 mg/kg i.v. | ↑ from 70.4 to 96.6 beats/min | [19] |

| Blood Pressure Reduction | Moderate to severe essential hypertension | Chronic oral | 16/11 mmHg (diastolic/systolic) after 1 month | [20] |

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature to elucidate the mechanism of action of dihydralazine.

Isolated Vascular Ring Preparation and Tension Measurement

This ex vivo method is fundamental for assessing the direct effect of pharmacological agents on vascular tone.

-

Tissue Preparation: A specific artery (e.g., thoracic aorta, mesenteric artery) is carefully dissected from a euthanized animal (e.g., rat, rabbit). The surrounding connective and adipose tissue is removed, and the artery is cut into rings of a specified width (typically 2-4 mm). In some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.[21]

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH. The rings are suspended between two hooks, one fixed and the other connected to an isometric force transducer.[21]

-

Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes). The viability of the smooth muscle is then assessed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).[21] The presence of a functional endothelium can be confirmed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) in pre-contracted rings.

-

Experimental Procedure: Once a stable baseline is achieved, the rings are pre-contracted with an agonist (e.g., phenylephrine (B352888), norepinephrine). After the contraction reaches a plateau, cumulative concentrations of dihydralazine are added to the bath to generate a concentration-response curve. The resulting relaxation is recorded and expressed as a percentage of the pre-contraction tension.

Measurement of Intracellular Calcium

Fluorescent Ca²⁺ indicators are used to measure changes in cytosolic Ca²⁺ concentration in isolated VSMCs.

-

Cell Isolation: VSMCs are enzymatically dissociated from vascular tissue using a combination of enzymes such as collagenase and elastase.

-

Dye Loading: The isolated cells are incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

-

Fluorescence Measurement: The dye-loaded cells are placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the fluorescence emission at these wavelengths is used to calculate the intracellular Ca²⁺ concentration.[22][23]

-

Experimental Procedure: Baseline Ca²⁺ levels are recorded, and then the cells are stimulated with an agonist (e.g., phenylephrine to induce IP₃-mediated Ca²⁺ release) in the presence or absence of dihydralazine. The changes in intracellular Ca²⁺ are monitored over time.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ion channel activity in the membrane of single VSMCs.[24][25][26][27]

-

Cell Preparation: Isolated VSMCs are placed in a recording chamber on an inverted microscope.

-

Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with a solution that mimics the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

-

Recording Configurations:

-

Whole-cell: The membrane patch within the pipette is ruptured, allowing for the recording of the sum of currents from all ion channels in the cell membrane. This configuration is used to measure changes in the overall membrane potential and to study the effects of drugs on voltage-gated channels.

-

Cell-attached: The membrane patch remains intact, allowing for the recording of the activity of single channels within the patch without disturbing the cell's intracellular environment.

-

Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of single-channel activity with precise control over the composition of the solution on either side of the membrane.

-

-

Experimental Procedure: To investigate the effect of dihydralazine on BKCa channels, for example, the whole-cell or single-channel currents would be recorded in the presence of Ca²⁺ and depolarizing voltage steps, before and after the application of dihydralazine to the bath solution.

cGMP Measurement

The levels of cGMP in vascular tissue can be quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Tissue Preparation: Vascular rings are prepared and incubated under conditions similar to those for tension studies.

-

Experimental Procedure: The tissues are exposed to dihydralazine for a specified period. The reaction is then stopped, typically by flash-freezing the tissue in liquid nitrogen to prevent the degradation of cyclic nucleotides.

-

Extraction: The frozen tissue is homogenized in a solution (e.g., trichloroacetic acid) to precipitate proteins and extract the cyclic nucleotides.

-

Quantification: The cGMP content in the supernatant is then measured using a commercially available RIA or ELISA kit, following the manufacturer's instructions.[28] The results are typically normalized to the protein content of the tissue sample.

Experimental Workflow: Investigating Dihydralazine's Effect on Vascular Tone

Caption: Workflow for assessing the vasodilatory effect of dihydralazine on isolated arterial rings.

Conclusion

The mechanism of action of this compound in vascular smooth muscle is complex, with the most compelling evidence pointing towards the inhibition of IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum as its primary mode of action. This leads to a decrease in intracellular Ca²⁺ availability for the contractile machinery, resulting in vasorelaxation. The roles of K⁺ channel activation and the NO/cGMP pathway are less clear, with conflicting reports suggesting that their involvement may be dependent on the specific vascular bed and experimental conditions. The endothelium appears to play a modulating role, particularly at lower concentrations of the drug, potentially through the prostacyclin pathway. For drug development professionals, the multifaceted nature of dihydralazine's action highlights the potential for developing more targeted vasodilators with improved side-effect profiles by focusing on specific components of these signaling cascades. Further research is warranted to fully elucidate the interplay between these different pathways and to understand the tissue-specific differences in the response to dihydralazine.

References

- 1. droracle.ai [droracle.ai]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 4. youtube.com [youtube.com]

- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 9. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]

- 14. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydralazine decreases sodium nitroprusside-induced rat aortic ring relaxation and increased cGMP production by rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Loss of effectiveness of dihydralazine in the long-term treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The cardiac response to a small i.v. dose of dihydralazine, a safe drug for diagnostic tests? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative study of oxdralazine and dihydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. The Effects of Diuretics on Intracellular Ca2+ Dynamics of Arteriole Smooth Muscles as Revealed by Laser Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 24. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. researchgate.net [researchgate.net]

- 28. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Dihydralazine as an Antihypertensive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a derivative of hydralazine (B1673433), emerged in the mid-20th century as a potent antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of dihydralazine. It details the chemical synthesis, mechanism of action, pharmacokinetic properties, and clinical efficacy of this direct-acting vasodilator. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the pioneering era of antihypertensive therapy and the enduring relevance of this class of compounds.

Discovery and Historical Context

The story of dihydralazine is intrinsically linked to the development of its predecessor, hydralazine. In the late 1940s, scientists at Ciba were investigating hydrazine (B178648) derivatives for potential antimalarial activity.[1][2] During this research, a compound designated C-5968, later known as 1-hydrazinophthalazine or hydralazine, was synthesized.[1] While it proved ineffective against malaria, serendipitous pharmacological screening revealed its potent vasodilatory and blood pressure-lowering effects.[1][2] This discovery marked a significant milestone in the treatment of hypertension, a condition for which few effective oral therapies existed at the time.

Following the initial publications on hydralazine's antihypertensive properties in 1950 by Gross, Druey, and Meier of Ciba, the pharmaceutical industry saw the potential of this new class of compounds.[3][4] This led to the synthesis and investigation of related phthalazine (B143731) derivatives, including dihydralazine (1,4-dihydrazinophthalazine). Dihydralazine, possessing two hydrazine groups, was found to have very similar antihypertensive effects to hydralazine and was introduced into clinical practice in the 1950s.[5][6] For decades, dihydralazine was a widely used antihypertensive, particularly in Europe, often in combination with other drugs like reserpine (B192253) to manage hypertension.[7]

Chemical Synthesis

The synthesis of dihydralazine, 1,4-dihydrazinophthalazine, is based on the construction of the phthalazine core followed by the introduction of the hydrazino groups. A general and adaptable strategy for creating 1,4-disubstituted phthalazines provides a framework for its synthesis.

Experimental Protocol: General Synthesis of 1,4-Dihydrazinophthalazine

A common synthetic route begins with phthalic anhydride (B1165640).

-

Formation of Phthalazin-1,4-dione: Phthalic anhydride is reacted with hydrazine hydrate (B1144303) to form phthalazin-1,4-dione.[8]

-

Chlorination: The phthalazin-1,4-dione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 1,4-dichlorophthalazine (B42487).[8] This reactive intermediate is a key scaffold for further substitutions.

-

Nucleophilic Substitution with Hydrazine: The 1,4-dichlorophthalazine is then subjected to nucleophilic substitution with hydrazine hydrate. The chloro groups at the 1 and 4 positions are displaced by hydrazino groups, yielding 1,4-dihydrazinophthalazine (dihydralazine).[8] The reaction is typically carried out in a suitable solvent like isopropanol (B130326) and heated to facilitate the substitution.[8]

Mechanism of Action: Direct Vasodilation

Dihydralazine exerts its antihypertensive effect through direct relaxation of arterial smooth muscle, leading to a decrease in peripheral vascular resistance.[6][8] Its action is more pronounced on arterioles than on veins. The precise molecular mechanism has been the subject of extensive research, with several key pathways identified.

Inhibition of Intracellular Calcium Release

A primary mechanism of action is the inhibition of calcium (Ca²⁺) release from the sarcoplasmic reticulum within vascular smooth muscle cells.[9][10] Dihydralazine has been shown to inhibit inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release, a critical step in the signaling cascade that leads to muscle contraction.[9][10] By preventing this release, dihydralazine reduces the intracellular concentration of free Ca²⁺ available to bind with calmodulin and activate myosin light chain kinase, thereby promoting muscle relaxation.

Modulation of Potassium Channels

Evidence also suggests that dihydralazine's vasodilatory effects may involve the opening of high-conductance Ca²⁺-activated potassium channels (BKCa).[11] The opening of these channels leads to hyperpolarization of the smooth muscle cell membrane, making it less excitable and reducing the likelihood of contraction.

Experimental Protocol: In Vitro Assessment of Vasodilation

The vasodilatory properties of dihydralazine can be assessed in vitro using isolated arterial preparations.

-

Tissue Preparation: Segments of arteries (e.g., rabbit aorta or pulmonary artery) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[9]

-

Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

-

Dihydralazine Administration: Cumulative concentrations of dihydralazine are added to the organ bath, and the resulting relaxation of the arterial ring is measured isometrically using a force transducer.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and efficacy of dihydralazine as a vasodilator.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of dihydralazine is characterized by significant inter-individual variability, largely due to genetic polymorphism in its metabolism.

Absorption and Bioavailability

Dihydralazine is absorbed from the gastrointestinal tract, but its bioavailability is influenced by first-pass metabolism in the liver.

Metabolism

The primary metabolic pathway for dihydralazine is N-acetylation, a process catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[12] The activity of this enzyme is genetically determined, leading to two main phenotypes: "slow acetylators" and "fast acetylators." This polymorphism can affect plasma drug concentrations and the duration of action.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of dihydralazine from a study in hypertensive patients.

| Parameter | Value | Reference |

| Oral Dose | 50 mg | [13] |

| Time to Peak Plasma Concentration (Tmax) | 20-40 minutes | [13] |

| Peak Plasma Concentration (Cmax) - Free Dihydralazine | 58-314 nmol/L | [13] |

| Elimination Half-life (t½) - Free Dihydralazine | 23-47 minutes | [13] |

Clinical Efficacy and Quantitative Data

Clinical trials have demonstrated the efficacy of dihydralazine in lowering blood pressure in patients with hypertension. It is often used in combination with other antihypertensive agents, such as beta-blockers and diuretics, to counteract the reflex tachycardia and fluid retention that can occur with vasodilator monotherapy.[7]

The following table presents quantitative data on the antihypertensive effect of dihydralazine from a comparative clinical trial.

| Study | Treatment Group | Number of Patients | Baseline Blood Pressure (mmHg) | Blood Pressure after Treatment (mmHg) | Mean Reduction (mmHg) |

| Strocchi et al. (1985) | Dihydralazine + Atenolol | 20 | 174/108 (standing) | 138/88 (standing) | 36/20 |

Conclusion

Dihydralazine holds a significant place in the history of antihypertensive therapy. Its discovery, stemming from serendipitous observations during antimalarial research, ushered in a new era of direct-acting vasodilators. While newer agents with more favorable side-effect profiles have largely superseded it as a first-line treatment, dihydralazine remains a valuable tool in specific clinical situations, such as hypertensive emergencies and in combination therapy for resistant hypertension. A thorough understanding of its synthesis, mechanism of action, and clinical pharmacology continues to be relevant for researchers and clinicians interested in the evolution of cardiovascular medicine and the development of novel therapeutic agents.

References

- 1. Clinical pharmacology : Laurence, D. R. (Desmond Roger) : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 3. Effect of Hydralazine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eoinobrien.org [eoinobrien.org]

- 5. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydralazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Dihydralazine Mesylate: A Technical Guide to Solubility for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydralazine (B103709) mesylate in aqueous and organic solvents. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) is a critical component of early-stage drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their investigations.

Core Solubility Profile

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for dihydralazine salts. It is important to note that the quantitative data presented is for the sulfate (B86663) salt and should be considered as an approximation for the mesylate salt. Solubility can be influenced by various factors including temperature, pH, and the specific salt form.[2]

| Solvent | Dihydralazine Mesylate | Dihydralazine Sulfate |

| Aqueous Solvents | ||

| Water | Soluble[1] | 8 mg/mL[3]; < 0.1 mg/mL (insoluble)[4][5] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (inferred) | 6 mg/mL[3]; 4.17 mg/mL[4][5]; 1 mg/mL[6] |

| Ethanol | Slightly Soluble (inferred) | Insoluble[3] |

Note: The conflicting data for dihydralazine sulfate in water and the range of values in DMSO highlight the experimental variability and the importance of in-house determination under controlled conditions.

Physicochemical Properties Influencing Solubility

The solubility of dihydralazine is influenced by its molecular structure, including the presence of multiple polar hydrazine (B178648) and amino groups which tend to increase solubility in polar solvents.[2] The pH of the solvent is also a critical factor, as the basic nature of the guanidine (B92328) and amino groups means that solubility can vary significantly with changes in pH.[2] For the related compound hydralazine, a pKa of 7.3 has been reported.[7]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust and well-defined experimental protocols. The following sections detail a standard methodology based on the principles of the shake-flask method, coupled with a validated analytical technique for quantification.

Equilibrium Solubility Determination: Shake-Flask Method

The thermodynamic equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent of interest.

Materials:

-

This compound (as a solid powder)

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the suspensions to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is recommended for the accurate quantification of dihydralazine.

Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: A C18 column (e.g., Hypersil C18, 150 x 4.6 mm, 5 µm) is suitable for separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer and an organic modifier. For example, a mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 98:2 v/v) has been shown to be effective.

-

Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.

-

Column Temperature: Maintain a constant temperature, for instance, 40°C.

-

Detection Wavelength: Dihydralazine can be detected at approximately 305 nm.

-

Injection Volume: A 20 µL injection volume is commonly used.

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., HPLC-grade water).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., in the range of 25-150 µg/mL).

-

Generate a calibration curve by plotting the peak area response against the concentration of the standards.

Sample Analysis:

-

Inject the prepared (diluted) filtrate from the solubility experiment into the HPLC system.

-

Determine the peak area of dihydralazine.

-

Calculate the concentration of dihydralazine in the sample using the linear regression equation from the calibration curve.

-

Back-calculate the original solubility in the undiluted supernatant, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method followed by HPLC analysis.

References

- 1. jigspharma.com [jigspharma.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Dihydralazine sulfate | TargetMol [targetmol.com]

- 7. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dihydralazine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydralazine (B103709) mesylate (C₉H₁₄N₆O₃S), a potent antihypertensive agent. The information presented herein is intended to support research, development, and quality control activities by providing key analytical data and methodologies. While a complete, publicly available dataset for dihydralazine mesylate is limited, this guide synthesizes the most relevant available information for dihydralazine and its salts, with specific notations on the data source.

Mass Spectrometry (MS)

Mass spectrometry of this compound will primarily characterize the dihydralazine cation. The nominal mass of dihydralazine is 190 g/mol . Electrospray ionization (ESI) in positive mode is a suitable technique for its analysis.

Data Presentation

| Analysis Type | m/z | Interpretation |

| GC-MS | 190 | Molecular Ion [M]⁺ of Dihydralazine |

| 129 | Fragment Ion | |

| 102 | Fragment Ion | |

| MS/MS | Precursor Ion: 191.1 ([M+H]⁺) | |

| 174 | Fragment Ion (Loss of NH₃) | |

| 129 | Fragment Ion | |

| 146 | Fragment Ion |

Note: The data presented is for the active moiety, dihydralazine, as sourced from PubChem.[1]

Experimental Protocol: HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed for the sensitive and selective quantification of dihydralazine.

-

Sample Preparation : Due to the reactivity of the hydrazine (B178648) groups, stabilization in biological matrices may be necessary. For pure substance analysis, dissolution in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) is appropriate.

-

Chromatography :

-

Column : A C18 reversed-phase column (e.g., 2.1 mm i.d., 3.5 µm particle size).

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometry :

-

Ionization : Electrospray Ionization (ESI) in positive ion mode.

-

Detection : Multiple Reaction Monitoring (MRM) for quantitative analysis, tracking specific precursor-to-product ion transitions.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups of both the dihydralazine molecule and the mesylate counter-ion.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Moiety |

| ~3310 | Strong | N-H stretching vibrations | Dihydralazine |

| 3100-3000 | Medium | Aromatic C-H stretching | Dihydralazine |

| ~1590 | Strong | Aromatic C=C stretching | Dihydralazine |

| 1600-1400 | Medium | Aromatic C=C and C=N stretching | Dihydralazine |

| ~1342 & ~1190 | Strong | Asymmetric and symmetric S=O stretching | Mesylate |

| 1150-1000 | Strong | S-O stretching | Mesylate |

| ~772 | Medium | C-S stretching | Mesylate |

Note: The assignments for the dihydralazine moiety are based on data for pure dihydralazine. The mesylate group absorptions are based on characteristic frequencies for methanesulfonic acid and its salts.[2][3][4]

Experimental Protocol: FT-IR

-

Sample Preparation : For solid-state analysis, the sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet : Mix a small amount of finely ground this compound with dry KBr powder and press into a thin, transparent pellet.

-

ATR : Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : An appropriate number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following sections provide expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectroscopy

While an experimental ¹H NMR spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the structure. The spectrum will show signals for the aromatic protons of the phthalazine (B143731) ring, the protons of the hydrazine groups, and the methyl protons of the mesylate counter-ion.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.5 - 8.5 | Multiplet | 4H | Aromatic protons (phthalazine ring) |

| Broad signal | Singlet | 10H | NH and NH₂ protons (exchangeable) |

| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) of the mesylate group |

Note: The chemical shifts of the NH and NH₂ protons can vary significantly depending on the solvent, concentration, and temperature, and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms of the phthalazine ring and the methyl group of the mesylate. The following data is based on the spectrum of 1,4-dihydrazinophthalazine dihydrochloride (B599025) monohydrate and serves as a close approximation for the dihydralazine moiety.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C1 and C4 (carbons attached to nitrogen) |

| ~130 | C4a and C8a (bridgehead carbons) |

| ~125 - 130 | C5, C6, C7, C8 (aromatic CH) |

| ~40 | Methyl carbon (-CH₃) of the mesylate group |

Note: The chemical shifts for the dihydralazine moiety are based on data for a closely related salt and should be considered as estimates.

Experimental Protocol: NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the labile hydrazine protons may exchange with deuterium (B1214612) in D₂O.

-

Instrumentation :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature : For certain samples, elevated temperatures (e.g., 60°C) may be required to improve solubility or sharpen peaks.

-

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : Appropriate for the expected chemical shift range.

-

Relaxation Delay : Typically 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width : Appropriate for the expected chemical shift range.

-

Relaxation Delay : Typically 2-5 seconds to ensure quantitative data for all carbon types.

-

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structures of the dihydralazine cation and the mesylate anion.

References

Dihydralazine Mesylate (CAS: 69467-96-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a derivative of hydralazine (B1673433), is a direct-acting vasodilator primarily used as an antihypertensive agent.[1][2] This technical guide provides an in-depth overview of Dihydralazine Mesylate (CAS: 69467-96-5), focusing on its chemical and physical properties, mechanism of action, pharmacological profile, and analytical methodologies. The information is presented to support research, development, and clinical application of this compound.

Chemical and Physical Properties

This compound is the methanesulfonate (B1217627) salt of Dihydralazine.[3] This salt form enhances the solubility and bioavailability of the active moiety.[2] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69467-96-5 | [4][5][6] |

| Molecular Formula | C₉H₁₄N₆O₃S | [4][7][8] |

| Molecular Weight | 286.31 g/mol | [4][7][8] |

| IUPAC Name | (4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid | [5] |

| Appearance | Powder | [7] |

| Storage Temperature | 2°C - 8°C | [4] |

| Hydrogen Bond Donor Count | 5 | [8] |

| Hydrogen Bond Acceptor Count | 9 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Exact Mass | 286.08480950 g/mol | [5][8] |

| Topological Polar Surface Area | 165 Ų | [5][8] |

Mechanism of Action and Pharmacology

Dihydralazine is a direct-acting vasodilator that predominantly acts on the arterioles.[9][10] Its primary mechanism involves the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[2][9][11] The vasodilatory effect of dihydralazine is more pronounced on diastolic than on systolic blood pressure.[9][10]

The proposed signaling pathway for Dihydralazine's vasodilatory effect involves multiple mechanisms:

-

Inhibition of Calcium Influx: Dihydralazine is suggested to inhibit the movement of calcium ions into vascular smooth muscle cells, which is a critical step for muscle contraction.[11][12]

-

Stimulation of Nitric Oxide (NO) Release: It may also stimulate the release of nitric oxide, a potent endogenous vasodilator, from endothelial cells.[11][12] NO activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.[12]

-

Antioxidative Effects: Recent studies suggest that hydralazine, a closely related compound, possesses antioxidative, anti-apoptotic, and anti-inflammatory properties that may contribute to its vascular and renal protective effects, beyond its primary vasodilatory action.[13]

The reduction in peripheral resistance often leads to a reflex increase in heart rate and cardiac output.[11] Therefore, dihydralazine is frequently co-administered with beta-blockers to mitigate these compensatory cardiovascular responses.[11]

Caption: Proposed mechanism of action for Dihydralazine leading to vasodilation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Dihydralazine Quantification

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the estimation of Dihydralazine in pharmaceutical dosage forms.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a PDA detector and autosampler is used.

-

Chromatographic Conditions:

-

Column: Hypersil C18 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Phosphate buffer: Acetonitrile (98:2 v/v)

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 305 nm

-

Injection Volume: 20 µL

-

Column Temperature: 40°C

-

Run Time: 7 minutes

-

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of Dihydralazine and transfer to a 10 mL volumetric flask.

-

Add 7 mL of HPLC grade water and sonicate to dissolve.

-

Make up the volume with the diluent (water:acetonitrile, 50:50 v/v) to obtain a stock solution of 1000 µg/mL.

-

Dilute 1 mL of the stock solution to 10 mL with the diluent to get a working standard of 100 µg/mL.

-

-

Sample Preparation (for Pharmaceutical Dosage Forms):

-

Weigh and powder a sufficient number of tablets.

-

Transfer a quantity of powder equivalent to 10 mg of Dihydralazine to a 10 mL volumetric flask.

-

Add 7 mL of diluent, sonicate for 15 minutes, and make up the volume.

-

Filter the solution through a 0.45 µm filter.

-

Dilute 1 mL of the filtrate to 10 mL with the diluent.

-

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The concentration of Dihydralazine in the sample is determined by comparing its peak area with that of the standard.

Caption: General workflow for the quantification of Dihydralazine using HPLC.

Colorimetric Assay for Dihydralazine Sulfate (B86663) Quantification

A sensitive and selective colorimetric method has been developed for the analysis of dihydralazine sulfate.[14]

Methodology:

-

Reagents:

-

Buffered solution (pH 4)

-

Methanolic solution of 2-methyl-3-nitropyridine-6-carboxaldehyde

-

-

Procedure:

-

Quantification:

Toxicology and Safety

Dihydralazine, like its parent compound hydralazine, has been associated with potential genotoxicity.[15] Studies have shown that both drugs can elicit DNA repair in rat hepatocyte primary cultures and exhibit mutagenic properties in the Ames test.[15] These findings suggest that dihydralazine should be considered a potential human carcinogen.[15]

Common adverse effects associated with Dihydralazine use include tachycardia, palpitations, angina pectoris, headache, gastrointestinal disturbances, and flushing.[9][10] A condition resembling systemic lupus erythematosus (SLE) has been reported with prolonged use of large doses.[9][10][16]

Clinical Significance

Dihydralazine has been used for the treatment of hypertension since the 1950s.[16] It is often used in combination with other antihypertensive agents to achieve better blood pressure control and to counteract reflex tachycardia.[2][11] While its use has declined over time due to a significant adverse drug reaction profile, it remains a reserve drug in certain clinical situations.[16] Dihydralazine, in combination with nitrates, has shown particular efficacy in the treatment of heart failure in African American patients.[16]

One clinical trial is investigating the effect of dihydralazine on kidney function and hormones in healthy individuals.[17] Long-term studies on the efficacy of dihydralazine in chronic heart failure have shown mixed results, with some patients showing sustained improvement while others do not.[18][19]

Conclusion

This compound is a potent vasodilator with a well-established, albeit complex, pharmacological profile. This guide provides a comprehensive summary of its chemical properties, mechanism of action, analytical methods, and clinical context. The detailed information and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine. Further research into its antioxidative and other pleiotropic effects may uncover new therapeutic applications for this established drug.

References

- 1. Dihydralazine - Wikipedia [en.wikipedia.org]

- 2. CAS 484-23-1: Dihydralazine | CymitQuimica [cymitquimica.com]

- 3. Dihydralazine [drugfuture.com]

- 4. This compound | 69467-96-5 | FD57977 | Biosynth [biosynth.com]

- 5. This compound | C9H14N6O3S | CID 20055439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS 69467-96-5: Phthalazine, 1,4-dihydrazinyl-, methanesul… [cymitquimica.com]

- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. mims.com [mims.com]

- 10. mims.com [mims.com]

- 11. What is Dihydralazine Sulfate used for? [synapse.patsnap.com]

- 12. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. Dihydralazine sulfate analysis using 2-methyl-o-nitropyridine-6-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]

- 17. Dihydralazine | C8H10N6 | CID 10230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Loss of effectiveness of dihydralazine in the long-term treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical efficacy of hydralazine in chronic heart failure: one-year double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Dihydralazine Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a hydrazinophthalazine derivative, is a direct-acting vasodilator used in the management of hypertension. Its clinical efficacy and safety profile are intrinsically linked to its complex pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of dihydralazine mesylate. A key focus is placed on the significant role of polymorphic N-acetylation and cytochrome P450-mediated oxidation in its biotransformation, which contributes to inter-individual variability in drug response and the potential for adverse drug reactions. This document synthesizes quantitative pharmacokinetic data, details experimental protocols for its analysis, and visualizes key metabolic and experimental pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Dihydralazine is readily absorbed after oral administration, but its systemic bioavailability is subject to considerable inter-individual variation due to extensive first-pass metabolism. The pharmacokinetic profile is significantly influenced by the patient's acetylator phenotype.

Absorption and Distribution

Following oral administration, dihydralazine is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[1] The drug is widely distributed in the body. In animal studies, high concentrations of dihydralazine have been observed in parenchymatous organs and the endothelium.[2]

Metabolism and Elimination

The metabolism of dihydralazine is complex, involving multiple pathways, primarily acetylation and oxidation.

N-Acetylation: Dihydralazine is a substrate for the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[3] Individuals can be classified as "slow" or "fast" acetylators, which significantly impacts the drug's pharmacokinetics and clinical response.[3] Slow acetylators tend to have higher plasma concentrations of the parent drug and are at a greater risk of developing adverse effects.[3]

Oxidation: Cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, are involved in the oxidative metabolism of dihydralazine.[4][5] This pathway can lead to the formation of reactive metabolites.[6] It has been suggested that the bioactivation of dihydralazine by these enzymes and subsequent covalent binding to proteins may be an initiating event in dihydralazine-induced autoimmune hepatitis.[5][6]

Elimination: Dihydralazine and its metabolites are primarily excreted in the urine and feces.[7] The elimination half-life of dihydralazine is relatively short and exhibits a biphasic decline.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dihydralazine from various studies.

Table 1: Pharmacokinetic Parameters of Dihydralazine after Oral Administration in Healthy Volunteers

| Dose | Acetylator Status | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| 20 mg | Mixed (n=7) | 47.0 ± 11.0 | 1 | - | 0.57 (α), 4.96 (β) | [1] |

| 25 mg | Healthy Volunteers (n=2) | - | - | 43.7 (unchanged) | 1.03 (unchanged) | [8] |

| 25 mg | Healthy Volunteers (n=2) | - | - | 590 (apparent) | 3.9 (apparent) | [8] |

| 182 mg (controlled-release) | Fast Acetylators (n=13) | 208.4 ± 56.9 | 2.8 ± 2.5 | - | - | [9] |

| 182 mg (controlled-release) | Slow Acetylators (n=13) | 470.4 ± 162.8 | 4.4 ± 3.1 | - | - | [9] |

Table 2: Pharmacokinetic Parameters of Dihydralazine in Hypertensive Patients

| Dose | Administration Route | Acetylator Status | Clearance (L/min) | Vd (L/kg) | t½ (min) | Reference |

| 20 mg | Oral | Fast Acetylators (n=3) | 1.63 ± 0.32 | - | - | [1] |

| 20 mg | Oral | Slow Acetylators (n=4) | 1.31 ± 0.31 | - | - | [1] |

| 0.3 mg/kg | Intravenous | Mixed (n=8) | 72.9 ± 4.9 (mL/min/kg) | 1.83 ± 0.17 (Vdss) | 53.7 | [10] |

Metabolic Pathways

The biotransformation of dihydralazine is multifaceted, with N-acetylation and oxidation being the predominant pathways.

Experimental Protocols

Accurate quantification of dihydralazine and its metabolites is crucial for pharmacokinetic and metabolism studies. Due to the reactive nature of dihydralazine, sample handling and preparation are critical steps.

Quantification of Dihydralazine in Human Plasma by RP-HPLC

This method allows for the simultaneous determination of dihydralazine and its metabolite, hydralazine (B1673433).[8]

-

Sample Preparation (Unchanged Compounds):

-

Acidify plasma samples with 0.02 M HCl.

-

Derivatize with nitrous acid, followed by sodium methylate.

-

Extract the derivatives.

-

-

Sample Preparation (Apparent Compounds):

-

Acidify plasma samples with 3 M HCl.

-

Incubate at 90°C for 30 minutes.

-

Derivatize with nitrous acid, followed by sodium methylate.

-

Extract the derivatives.

-

-

Chromatographic Conditions:

-

Column: C18 μBondapak

-

Mode: Reversed-phase

-

Detection: Fluorescence (Excitation: 230 nm, Emission: 430 nm)

-

-

Quantitation: The lower limits of quantitation are 0.5 ng/mL for unchanged compounds and 1 ng/mL for apparent compounds.[8]

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to investigate the role of CYP enzymes in dihydralazine metabolism.[4][5]

-

Materials:

-

Human liver microsomes

-

Dihydralazine

-

NADPH regenerating system

-

Phosphate buffer

-

CYP-specific substrates (e.g., phenacetin (B1679774) for CYP1A2, testosterone (B1683101) for CYP3A4)

-

-

Procedure:

-

Pre-incubate human liver microsomes with dihydralazine in the presence of an NADPH regenerating system.

-

At various time points, terminate the reaction.

-

Assay for the activity of specific CYP enzymes using probe substrates.

-

Measure the formation of the respective metabolites to determine the extent of enzyme inactivation.

-

Conclusion

The pharmacokinetics and metabolism of this compound are complex and characterized by significant inter-individual variability, primarily due to the polymorphic nature of the NAT2 enzyme and the involvement of multiple CYP isoforms in its oxidative metabolism. A thorough understanding of these processes is essential for optimizing therapeutic strategies, minimizing adverse drug reactions, and guiding future drug development efforts. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working with this important antihypertensive agent.

References

- 1. Plasma concentrations and pharmacokinetics of dihydralazine after single oral doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of dihydralazine following intravenous administration in laboratory animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of the acetylator phenotype for the clinical use of dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism-based inactivation of cytochrome P450s 1A2 and 3A4 by dihydralazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of dihydralazine with cytochromes P4501A: a possible explanation for the appearance of anti-cytochrome P4501A2 autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The quantitative determination of dihydralazine and selected metabolites in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatographic determination of dihydralazine and hydralazine in human plasma and its application to pharmacokinetic studies of dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of hydralazine, an antihypertensive and DNA-demethylating agent, using controlled-release formulations designed for use in dosing schedules based on the acetylator phenotype [pubmed.ncbi.nlm.nih.gov]

- 10. Hydralazine kinetics in hypertensive patients after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydralazine Mesylate (C9H14N6O3S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydralazine (B103709) mesylate, a direct-acting arteriolar vasodilator. The document details its chemical and physical properties, pharmacological profile, mechanism of action, and pharmacokinetic characteristics. Furthermore, it presents detailed experimental protocols for the quantification of dihydralazine in biological matrices and the assessment of its vasodilatory activity. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its function and evaluation.

Chemical and Physical Properties

Dihydralazine mesylate is the methanesulfonic acid salt of dihydralazine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H14N6O3S | [1][2] |

| Molecular Weight | 286.31 g/mol | [1][2][3][4] |

| IUPAC Name | (4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid | [1][5] |

| SMILES String | CS(=O)(=O)O.C1=CC=C2C(=C1)C(=NN=C2NN)NN | [1] |

| CAS Number | 69467-96-5 | [2][3] |

| Hydrogen Bond Donor Count | 5 | [1][5] |

| Hydrogen Bond Acceptor Count | 9 | [1][5] |

| Topological Polar Surface Area | 165 Ų | [5] |

| Parent Compound | Dihydralazine (C8H10N6, MW: 190.21 g/mol ) | [6][7] |

Pharmacology

Mechanism of Action

Dihydralazine is a direct-acting vasodilator that exerts its primary effect on the smooth muscles of arterioles.[7] This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[2] The vasodilatory effect is achieved through a multi-faceted mechanism:

-

Inhibition of Calcium Influx: Dihydralazine inhibits the influx of calcium ions into vascular smooth muscle cells.[1] Since calcium ions are essential for muscle contraction, this inhibition promotes muscle relaxation and vasodilation.[1]

-

Stimulation of Nitric Oxide (NO) Release: The compound stimulates the release of nitric oxide from endothelial cells.[1] NO then activates guanylate cyclase in the smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][6] Elevated cGMP activates a cascade of events that result in smooth muscle relaxation.[1][6]

-

Inhibition of IP3-Induced Calcium Release: Dihydralazine is also proposed to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells.[8]

Therapeutic Uses

This compound is primarily used as an antihypertensive agent for the management of high blood pressure, particularly when other treatments are not sufficiently effective.[2][9]

Off-Target Effects and Side Effects

The use of dihydralazine can be associated with several side effects, ranging from common to rare.

-

Headache

-

Dizziness or lightheadedness

-

Nausea and vomiting

-

Loss of appetite

-

Diarrhea

-

Palpitations and increased heart rate (reflex tachycardia)[1]

-

Angina pectoris

Less Common and Rare Side Effects: [7][10]

-

A condition resembling Systemic Lupus Erythematosus (SLE) with prolonged use of high doses.

-

Peripheral neuropathy

-

Hepatotoxicity

-

Blood dyscrasias

Pharmacokinetics

The pharmacokinetic profile of dihydralazine is characterized by its absorption, distribution, metabolism, and excretion.

| Parameter | Description | Reference |

| Absorption | Readily absorbed after oral administration. | [11] |

| Metabolism | Dihydralazine undergoes polymorphic N-acetylation in the liver.[3] Individuals can be classified as "fast" or "slow" acetylators, which can influence plasma concentrations and clearance rates.[4] It is also partially converted to hydralazine (B1673433).[4] | |

| Half-life | After a single oral dose of 20 mg of dihydralazine sulphate, the mean plasma concentrations declined biphasically with apparent half-lives of 0.57 and 4.96 hours.[4] Another study reported mean elimination half-lives of 1.03 and 3.9 hours for unchanged and apparent dihydralazine, respectively, after a 25 mg oral dose.[12] | |

| Peak Plasma Concentration | A peak mean plasma concentration of 47.0 ng/mL (± 11.0 SD) was reached at 1 hour after a single 20 mg oral dose.[4] | |

| Clearance | Mean clearance appeared to be slightly more rapid in fast acetylators (1.63 L/min ± 0.32 SD) compared to slow acetylators (1.31 L/min ± 0.31 SD), though this difference was not statistically significant in the cited study.[4] |

Experimental Protocols

Quantification of Dihydralazine in Human Plasma by HPLC-MS/MS

This method allows for the sensitive and selective determination of dihydralazine in human plasma.

Methodology: [5]

-

Sample Preparation:

-

Due to the reactive and sensitive nature of dihydralazine, specific care must be taken to prevent its conversion in whole blood and plasma.[5]

-

Immediately after blood withdrawal, stabilize the sample by adding 1,4-dithiothreitol (DTT) and cooling.[5]

-

Perform protein precipitation to extract dihydralazine from the plasma matrix.[5]

-

-

Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is suitable for separation.[12]

-

Mobile Phase: A gradient or isocratic elution with a suitable buffer system (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

-

Transitions: Monitor specific precursor-to-product ion transitions for dihydralazine and an internal standard for quantification.

-

-

Validation:

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This ex vivo method is used to assess the direct vasodilatory effect of dihydralazine on vascular smooth muscle.

Methodology: [13]

-

Tissue Preparation:

-

Humanely euthanize an appropriate animal model (e.g., rabbit or rat).

-

Carefully excise the thoracic aorta and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Clean the aorta of adherent connective and fatty tissue and cut it into rings of approximately 2-4 mm in width.

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

-

Experimental Procedure:

-

Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as norepinephrine (B1679862) or phenylephrine.

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of dihydralazine to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and calculate the EC50 value (the concentration of dihydralazine that produces 50% of the maximal relaxation).

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of dihydralazine-induced vasodilation.

Experimental Workflows

Caption: Workflows for quantification and vasodilation assessment.

References

- 1. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Plasma concentrations and pharmacokinetics of dihydralazine after single oral doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of Drugs: Dihydralazine [pharmacologytutor.blogspot.com]

- 9. Human Metabolome Database: Showing metabocard for Dihydralazine (HMDB0251288) [hmdb.ca]

- 10. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid chromatographic determination of dihydralazine and hydralazine in human plasma and its application to pharmacokinetic studies of dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Dihydralazine Mesylate: A Comprehensive Technical Guide on its Biological Activities and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a derivative of hydralazine (B1673433), is a direct-acting vasodilator historically used in the management of hypertension. This technical guide provides an in-depth exploration of the biological activities and molecular targets of dihydralazine mesylate. Beyond its well-established role in vasodilation, emerging research has illuminated its engagement with crucial cellular signaling pathways, including the hypoxia-inducible factor (HIF)-1α and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document consolidates quantitative pharmacological data, details key experimental methodologies, and presents visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in drug development.

Core Biological Activity: Vasodilation

Dihydralazine's primary pharmacological effect is the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This effect is more pronounced on arterioles than on veins.[1] The vasodilation is achieved through a multi-faceted mechanism at the cellular level.

Molecular Mechanisms of Vasodilation

Dihydralazine's vasodilatory action is primarily attributed to its ability to decrease intracellular calcium concentrations in vascular smooth muscle cells. This is thought to occur through the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. By limiting the availability of intracellular calcium, dihydralazine interferes with the calcium-dependent signaling cascades that are crucial for muscle contraction.

Furthermore, some evidence suggests that dihydralazine's vasodilatory effects may also involve the opening of high-conductance Ca2+-activated K+ channels (BK(Ca)). The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and further reduces calcium influx.

While the role of cyclic guanosine (B1672433) monophosphate (cGMP) in the vasodilatory effects of some hydrazinophthalazines has been debated, studies have shown that dihydralazine can increase cGMP concentrations, which is a key signaling molecule in nitric oxide (NO)-mediated vasodilation.

Quantitative Data: Potency of Vasodilation

The vasodilatory potency of dihydralazine has been quantified in various ex vivo studies. The half-maximal effective concentration (EC50) values provide a measure of the drug's potency in inducing vasodilation.

| Parameter | Vessel Type | Species | Value | Reference |

| EC50 | Rabbit Aorta | Rabbit | 20 ± 1 μM | [1] |

| EC50 | Rabbit Pulmonary Artery | Rabbit | 16 ± 2 μM | [1] |

| EC50 | Rat Mesenteric Arteries | Rat | 3.6 ± 0.3 μM | [2] |

Experimental Protocol: Isolated Aortic Ring Vasodilation Assay

This protocol outlines the methodology for assessing the vasodilatory effect of this compound on isolated aortic rings.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat or rabbit)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (B352888) (for pre-contraction)

-

This compound stock solution

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective and fatty tissues. Cut the aorta into rings of approximately 2-3 mm in width.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 μM) to achieve a stable contraction plateau.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.

-

Data Recording: Record the changes in isometric tension using the force transducers and data acquisition system.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

Inhibition of Prolyl-4-Hydroxylase and HIF-1α Stabilization

A significant and more recently explored aspect of dihydralazine's biological activity is its ability to inhibit prolyl-4-hydroxylase (P4H) enzymes. This inhibition has profound implications for cellular signaling, particularly the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Molecular Target: Prolyl-4-Hydroxylase

Downstream Effect: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by P4H enzymes, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting P4H, dihydralazine prevents this hydroxylation, resulting in the stabilization and accumulation of HIF-1α even under normal oxygen levels. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[5][6]

Downstream targets of the HIF-1α pathway that are upregulated by dihydralazine include:

-

Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis.[5][7]

-

Erythropoietin (EPO): A hormone that stimulates red blood cell production.[8][9]

Experimental Protocol: HIF-1α Stabilization Assay (Western Blot)

This protocol describes the detection of HIF-1α stabilization in cultured cells treated with this compound using Western blotting.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 4-8 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-